4-Phenylbut-3-yn-1-ol
Overview
Description
4-Phenylbut-3-yn-1-ol is a chemical compound with the molecular formula C₁₀H₁₀O . It has a molecular weight of 146.1862 dalton . The compound is also known by its CAS Registry Number 10229-11-5 .
Synthesis Analysis
The synthesis of 4-Phenylbut-3-yn-1-ol involves the use of iodobenzene, CuI, Pd(PPh₃)₄, and but-3-yn-1-ol. These components are dissolved under N₂ atmosphere in triethylamine and the solution is heated to reflux for 16 hours .Molecular Structure Analysis
The molecular structure of 4-Phenylbut-3-yn-1-ol is represented by the canonical SMILES string: C1=CC=C(C=C1)C#CCCO . The InChI representation is: InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,5,9H2 .Chemical Reactions Analysis
4-Phenylbut-3-yn-1-ol can participate in various chemical reactions. For instance, it reacts with α,ω-diamino-ethane and -propane either by condensation or by conjugate addition, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenylbut-3-yn-1-ol include a density of 1.1±0.1 g/cm³, boiling point of 250.1±23.0 °C at 760 mmHg, and a flash point of 112.9±15.6 °C . It has 1 H-bond acceptor, 1 H-bond donor, and 2 freely rotating bonds .Scientific Research Applications
1. As a Key Component in Drug Design and Synthesis
4-Phenylbut-3-yn-1-ol and its derivatives have been utilized in drug design, particularly as inhibitors in various biological systems. For example, a study by (Reddy et al., 2012) focused on the synthesis and evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-lipoxygenase inhibitors, highlighting their potential in treating conditions such as acute lung injury.
2. In Biocatalysis and Enzymatic Studies
Research has explored the use of 4-Phenylbut-3-yn-1-ol in biocatalysis, particularly in studies involving enzymes like lipases. For instance, (Löfgren et al., 2019) demonstrated improved activity of an engineered enzyme in the transesterification of 4-Phenylbut-3-yn-1-ol.
3. In Asymmetric Synthesis
The compound has been used in the context of asymmetric synthesis. Research by (Borowiecki & Dranka, 2019) explored the enantioselective transesterification of 1-phenylhomopropargylic alcohols (but-3-yn-1-ols), demonstrating the potential of 4-Phenylbut-3-yn-1-ol in producing enantiomerically enriched compounds.
4. In Organic Synthesis
4-Phenylbut-3-yn-1-ol has been used in various organic synthesis processes. A study by (Majewska & Kozłowska, 2013) highlighted its use in the regio- and stereoselective reduction of related compounds using vegetable enzyme systems.
5. In Chemical Genetics and Drug Discovery
The compound has also found applications in the field of chemical genetics for drug discovery. (Cai, Drewe, & Kasibhatla, 2006) discussed the utilization of a related compound, 4-phenylbutyrate, in identifying potential anticancer agents and molecular targets.
Safety And Hazards
properties
IUPAC Name |
4-phenylbut-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHSROAJVVUWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341746 | |
Record name | 4-Phenylbut-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbut-3-yn-1-ol | |
CAS RN |
10229-11-5 | |
Record name | 4-Phenylbut-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbut-3-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.